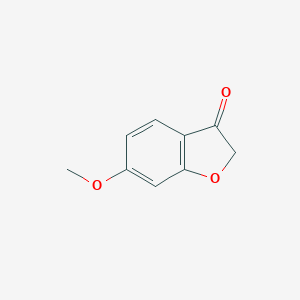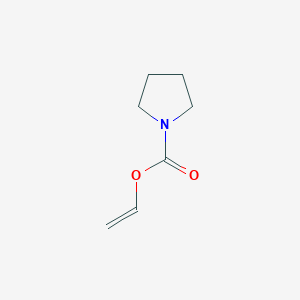
Ethenyl pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl pyrrolidine-1-carboxylate (EPYC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPYC is a derivative of pyrrolidine and is commonly used as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethenyl pyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Ethenyl pyrrolidine-1-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Ethenyl pyrrolidine-1-carboxylate has been found to possess various biochemical and physiological effects. In animal studies, Ethenyl pyrrolidine-1-carboxylate has been shown to reduce inflammation and pain. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antioxidant activity, which may help protect cells from oxidative damage. Additionally, Ethenyl pyrrolidine-1-carboxylate has been found to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethenyl pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Ethenyl pyrrolidine-1-carboxylate is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation is that the mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethenyl pyrrolidine-1-carboxylate. One area of interest is the development of Ethenyl pyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, including arthritis and cancer. Another area of interest is the investigation of the mechanism of action of Ethenyl pyrrolidine-1-carboxylate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of Ethenyl pyrrolidine-1-carboxylate in humans.
Métodos De Síntesis
The synthesis of Ethenyl pyrrolidine-1-carboxylate can be achieved through various methods, including the reaction of pyrrolidine with maleic anhydride or fumaric acid. Ethenyl pyrrolidine-1-carboxylate can also be synthesized through the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis of the resulting nitrile.
Aplicaciones Científicas De Investigación
Ethenyl pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethenyl pyrrolidine-1-carboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, including arthritis and cancer. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
15453-22-2 |
|---|---|
Nombre del producto |
Ethenyl pyrrolidine-1-carboxylate |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethenyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2 |
Clave InChI |
ZXZIAYPVRIZYNZ-UHFFFAOYSA-N |
SMILES |
C=COC(=O)N1CCCC1 |
SMILES canónico |
C=COC(=O)N1CCCC1 |
Sinónimos |
1-Pyrrolidinecarboxylicacid,ethenylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



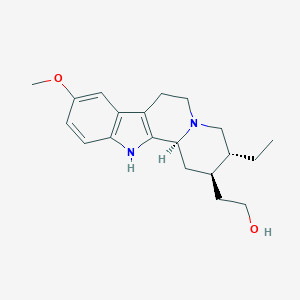
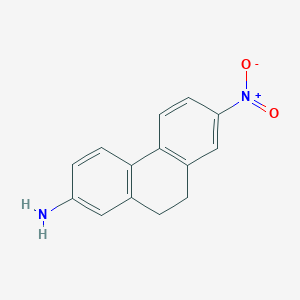
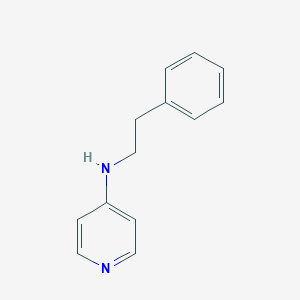
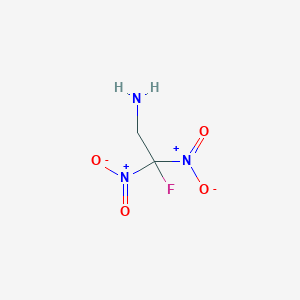
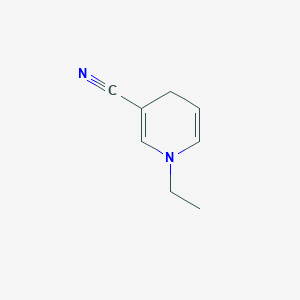
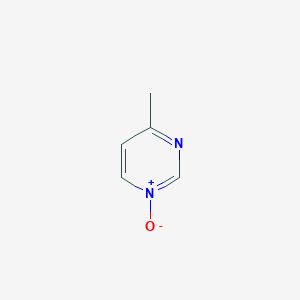
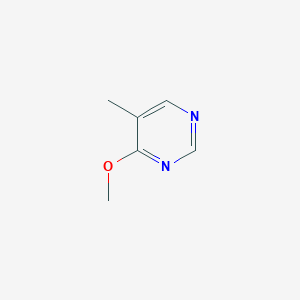
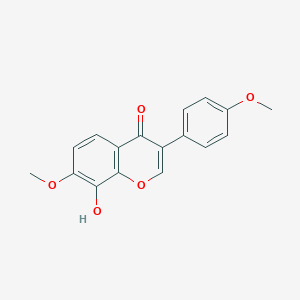
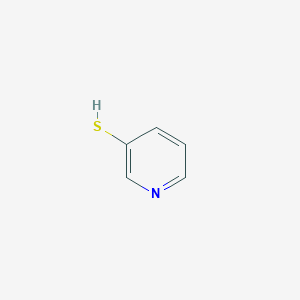
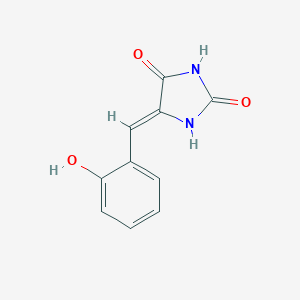
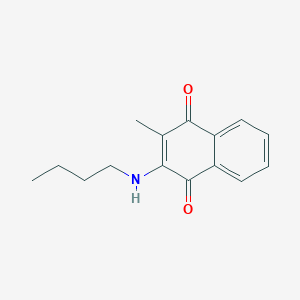
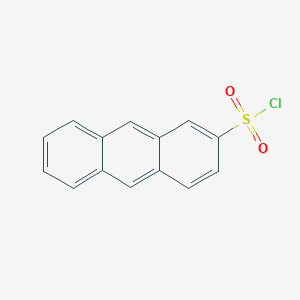
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
